molecular formula C15H21N3O B11741240 2-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol

2-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol

Cat. No.: B11741240
M. Wt: 259.35 g/mol
InChI Key: ORIXDNABWNCZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol is a complex organic compound that features a phenol group, a pyrazole ring, and an amino-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the phenol group and the amino-methyl linkage. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The amino-methyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction of the pyrazole ring can lead to dihydropyrazole derivatives.

Scientific Research Applications

2-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 2-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzene
  • 2-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]aniline

Uniqueness

2-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

2-[[(2-methyl-5-propan-2-ylpyrazol-3-yl)methylamino]methyl]phenol

InChI

InChI=1S/C15H21N3O/c1-11(2)14-8-13(18(3)17-14)10-16-9-12-6-4-5-7-15(12)19/h4-8,11,16,19H,9-10H2,1-3H3

InChI Key

ORIXDNABWNCZEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)CNCC2=CC=CC=C2O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.